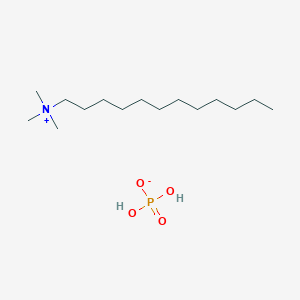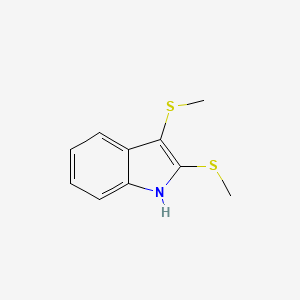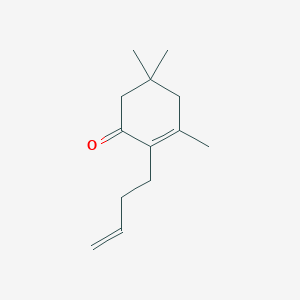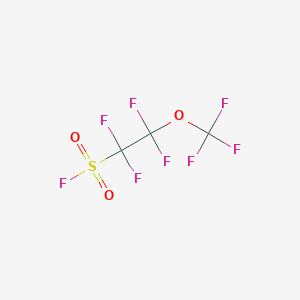![molecular formula C39H71O8- B14283959 4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate CAS No. 125646-14-2](/img/structure/B14283959.png)
4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate is a complex organic compound characterized by its long-chain fatty acid esters. This compound is known for its unique structure, which includes two hexadecanoyloxy groups attached to a propoxy backbone, and an oxobutanoate group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate typically involves esterification reactions. The process begins with the preparation of the intermediate compounds, such as hexadecanoyl chloride and glycerol. These intermediates undergo esterification in the presence of a catalyst, such as sulfuric acid, to form the desired product. The reaction conditions often include elevated temperatures and anhydrous environments to ensure high yields.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and secondary alcohols.
Substitution: Various esters and ethers.
Aplicaciones Científicas De Investigación
4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and membrane structure.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and enzymes involved in lipid metabolism.
Comparación Con Compuestos Similares
4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate is unique due to its specific ester groups and long-chain fatty acids. Similar compounds include:
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Another compound with long-chain fatty acids, but with a phosphoethanolamine group.
1,2-Dipalmitoyl-Phosphatidyl-Glycerole: Contains glycerol and phosphatidyl groups, differing in its functional groups and applications.
These similar compounds share some structural features but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
125646-14-2 |
|---|---|
Fórmula molecular |
C39H71O8- |
Peso molecular |
668.0 g/mol |
Nombre IUPAC |
4-[2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoate |
InChI |
InChI=1S/C39H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(42)45-33-35(34-46-38(43)32-31-36(40)41)47-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,40,41)/p-1 |
Clave InChI |
GNENAKXIVCYCIZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)


![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)

![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)




![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
